Butylmagnesium chloride

Organosilane synthesis Grignard kinetics Solvation effects

Generic substitution among Grignard reagents compromises reaction selectivity and kinetics. Butylmagnesium chloride (CAS 693-04-9) offers solvation-tunable reactivity for precision synthesis. • Toluene formulation accelerates organosilane synthesis vs. ether, enabling safer industrial-scale processes. • Preferred over dibutylmagnesium for high-MW poly(L-lactide) via ring-opening polymerization. • Irreversible ketone addition ensures product fidelity, unlike reversible benzylic reagents. Available as 2.0 M solution in THF, diethyl ether, or toluene; shipped under inert gas.

Molecular Formula C4H9ClMg
Molecular Weight 116.87 g/mol
CAS No. 693-04-9
Cat. No. B1217595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylmagnesium chloride
CAS693-04-9
SynonymsBuMgCl
butylmagnesium chloride
Molecular FormulaC4H9ClMg
Molecular Weight116.87 g/mol
Structural Identifiers
SMILESCCC[CH2-].[Mg+2].[Cl-]
InChIInChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1
InChIKeyQUXHCILOWRXCEO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butylmagnesium Chloride Procurement and Differentiation Guide


Butylmagnesium chloride (CAS 693-04-9) is an organomagnesium halide classified as a Grignard reagent, existing in solution as a dynamic Schlenk equilibrium mixture of n-BuMgCl, n-Bu₂Mg, and MgCl₂ species [1]. It is commercially supplied as a solution in ethereal solvents (diethyl ether, THF) or toluene at concentrations typically ranging from 1.7 to 2.0 M , and finds widespread application in carbon-carbon bond formation, organosilane synthesis, and as a polymerization initiator. Its procurement value is derived from its distinct reactivity profile relative to other alkylmagnesium halides, particularly when evaluated under conditions of controlled solvation [2].

Why Generic Alkylmagnesium Halides Cannot Substitute


Generic substitution among alkylmagnesium halides is scientifically unsound due to the profound influence of the alkyl group and solvation state on reaction kinetics and selectivity [1]. For instance, the use of ethylmagnesium bromide leads to direct ethyl group incorporation into the product [2], whereas the butyl group of n-butylmagnesium chloride often acts as a spectator ligand. Furthermore, the reactivity of n-butylmagnesium chloride can be dramatically enhanced by reducing its solvation level in toluene [3], an effect not uniformly applicable to all Grignard reagents. Procurement decisions must therefore be guided by quantitative, context-specific performance data rather than the assumption of functional interchangeability.

Quantitative Reactivity, Yield, and Initiator Efficiency Comparisons


Rate Enhancement by Partial Solvation in Alkoxysilane Reactions

The reaction rate of n-butylmagnesium chloride with alkylalkoxysilanes is significantly accelerated when the reagent is partially solvated (monosolvated with diethyl ether in toluene) compared to the conventionally solvated reagent in neat diethyl ether. This demonstrates that the reactivity of this specific Grignard reagent is highly tunable based on its solvation environment [1].

Organosilane synthesis Grignard kinetics Solvation effects

Comparative Yields in Ketone and Ester Additions

In addition reactions with a ketone, an aldehyde, and two esters, the partially solvated n-butylmagnesium chlorides in toluene afforded yields of tertiary alcohols that were better than, or at least comparable to, those obtained with conventional n-butylmagnesium chloride in ether. This demonstrates that the partially solvated form is a non-inferior or superior choice for these synthetic transformations [1].

Organic synthesis Alcohol synthesis Grignard addition

Initiator Efficiency in Bulk Lactide Polymerization

In bulk ring-opening polymerization of L-lactide at 120°C, the Grignard reagent n-butylmagnesium chloride (BuMgCl) gave somewhat better results than dibutylmagnesium (Bu₂Mg) when used as an initiator. However, BuMgCl was not reactive enough to initiate satisfactory polymerization in solution at temperatures ≤25°C [1].

Polymer chemistry Polylactide synthesis Ring-opening polymerization

Synthesis Yield of Unsolvated Reagent in Hydrocarbon Solvent

The preparation of unsolvated n-butylmagnesium chloride in methylcyclohexane is reported to proceed with a yield of approximately 73%, which can be increased to 80% by using twice the stated amount of magnesium. This provides a baseline for assessing the synthetic efficiency of this specific reagent in hydrocarbon media [1].

Grignard reagent synthesis Unsolvated organometallics Yield optimization

Solvent Effect on Reaction with Alkoxysilanes

Replacement of diethyl ether by toluene as the reaction solvent significantly accelerates the reaction of n-butylmagnesium chloride with alkoxysilanes, whereas no such effect was observed for its reaction with chlorosilanes. This highlights a substrate-dependent kinetic advantage for using toluene as a solvent [1].

Reaction kinetics Solvent effects Organosilane synthesis

Retro-Addition Selectivity of tert-Butyl vs. Benzyl Grignard

In a study of the retro Grignard addition reaction, the addition of tert-butylmagnesium chloride to a ketone did not show any sign of a reverse transformation, in contrast to benzylmagnesium chloride which exhibited reversibility. This establishes tert-butylmagnesium chloride as a reagent of choice when an irreversible addition is required, a property that may be extrapolated with caution to its n-butyl analog [1].

Grignard addition Reversibility Ketone alkylation

Key Application Scenarios Based on Quantitative Differentiation


Accelerated Organosilane Synthesis in Toluene

For the industrial-scale synthesis of organosilane monomers, where safety requirements mandate the replacement of volatile ethers with higher-boiling hydrocarbons, n-butylmagnesium chloride in toluene offers a significant kinetic advantage. The reaction with alkoxysilanes is significantly accelerated in toluene compared to diethyl ether [1], making this specific solvent formulation a rational procurement choice for process intensification.

High-Molecular-Weight Polylactide Bulk Polymerization

Researchers seeking to synthesize high-molecular-weight poly(L-lactide) via bulk ring-opening polymerization should consider n-butylmagnesium chloride over the alternative dibutylmagnesium initiator. Evidence shows that BuMgCl yields somewhat better results in this specific process [1], making it the preferred initiator for this application.

Irreversible Grignard Additions for Product Stability

In multi-step syntheses where the stability of the newly formed C-C bond is paramount, the choice of Grignard reagent is critical. The irreversible addition of tert-butylmagnesium chloride to ketones, in contrast to the reversible addition of benzylic reagents [1], suggests that n-butylmagnesium chloride is a superior choice for ensuring product fidelity and simplifying purification workflows.

Tunable Reactivity via Controlled Solvation

For users who require precise control over reaction kinetics, n-butylmagnesium chloride offers a unique advantage: its reactivity can be dramatically enhanced by preparing it in a partially solvated state in toluene [1]. This tunability is not a universal property of all Grignard reagents and justifies its specific procurement for applications where reaction rate must be finely adjusted.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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